2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a significant compound in organic chemistry. This compound features a trifluoromethyl group which plays a crucial role in enhancing its biological activity and stability. Its unique structure, combining benzimidazole and phenylacetamide moieties, makes it a focal point for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of 2-(trifluoromethyl)-1H-1,3-benzimidazole: This is achieved by reacting o-phenylenediamine with trifluoroacetic acid under reflux conditions.
Acylation with 3-(trifluoromethyl)phenylacetic acid: The benzimidazole derivative is then acylated using 3-(trifluoromethyl)phenylacetic acid and an appropriate coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound might involve optimization of reaction conditions to enhance yield and purity, such as the use of continuous flow reactors to maintain precise control over temperature and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: Conversion to N-oxide forms.
Reduction: Transformation to deoxygenated derivatives.
Substitution: Electrophilic or nucleophilic substitution of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed include derivatives with modifications at the trifluoromethyl positions, leading to compounds with varied biological activities.
Scientific Research Applications
Chemistry: As a building block in organic synthesis.
Biology: Potential antiviral and anticancer agents.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets:
Binding to enzymes or receptors: Influencing their activity or blocking their action.
Pathways: Modulating signal transduction pathways, often through hydrogen bonding or hydrophobic interactions with the trifluoromethyl groups.
Comparison with Similar Compounds
Unique Features
Compared to other compounds like benzimidazole derivatives without the trifluoromethyl group, 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibits enhanced stability and biological activity.
Similar Compounds
1H-benzimidazole derivatives
N-phenylacetamide derivatives
Trifluoromethyl-substituted analogs
Each of these similar compounds shares some structural features but lacks the full suite of properties provided by the specific combination of benzimidazole and phenylacetamide moieties with trifluoromethyl groups.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O/c18-16(19,20)10-4-3-5-11(8-10)24-14(27)9-26-13-7-2-1-6-12(13)25-15(26)17(21,22)23/h1-8H,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKZBQQAVOWQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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